1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one
Overview
Description
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one is an organic compound that features a pyrazine ring substituted with a 4-methoxybenzyl group and two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and 3,5-dichloropyrazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methoxybenzyl chloride is reacted with 3,5-dichloropyrazine in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (typically around 80-100°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less substituted pyrazine derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(4-methoxybenzyl)pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzyl chloride: A precursor in the synthesis of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one.
3,5-dichloropyrazine: Another precursor used in the synthesis.
1-(4-methoxybenzyl)piperazine: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of a methoxybenzyl group and dichloropyrazine core makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)15-11(14)12(16)17/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKUSSSGPZHYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573356 | |
Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393860-82-7 | |
Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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